molecular formula C19H22N2O6S B14969217 N-(2,4-dimethoxyphenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2,4-dimethoxyphenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B14969217
M. Wt: 406.5 g/mol
InChI Key: HOKRRFDKFOYTON-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a benzoxazine ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The presence of methanesulfonyl and carboxamide groups further enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of a suitable precursor, such as 2-aminophenol, with an aldehyde or ketone to form the benzoxazine ring.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethoxyphenyl moiety.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,4-Dimethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial RNA polymerase, thereby preventing the synthesis of essential bacterial proteins . The compound’s structure allows it to bind to the active site of the enzyme, disrupting its function and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethoxyphenyl)benzamide: This compound shares the dimethoxyphenyl group but lacks the benzoxazine ring and methanesulfonyl group.

    4-Methoxy-N-(2,4-dimethoxyphenyl)benzamide: Similar in structure but with a methoxy group instead of the methanesulfonyl group.

Uniqueness

N-(2,4-Dimethoxyphenyl)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to the presence of the benzoxazine ring and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H22N2O6S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C19H22N2O6S/c1-12-5-8-16-15(9-12)21(28(4,23)24)11-18(27-16)19(22)20-14-7-6-13(25-2)10-17(14)26-3/h5-10,18H,11H2,1-4H3,(H,20,22)

InChI Key

HOKRRFDKFOYTON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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